Halide Binding Affinity: m-BMQBA Exhibits Intermediate Chloride Kd with >2-Fold Tighter Binding than o-BMQBA
In a direct head-to-head study of the three BMQBA positional isomers, the meta isomer (target compound) displayed apparent halide dissociation constants (Kd) that are intermediate between the ortho and para isomers but closer to para, with markedly tighter chloride binding than the ortho isomer. Specifically, m-BMQBA exhibited Kd values of 20.0 µM for Cl⁻, 32.0 µM for Br⁻, and 48.0 µM for I⁻, compared to o-BMQBA (44.0, 55.0, 97.0 µM) and p-BMQBA (17.0, 26.5, 42.0 µM) [1]. The control compound BMQ, lacking boronic acid, showed Kd values of 35.0, 55.0, and 71.0 µM respectively, confirming that the boronic acid moiety modulates but does not dominate halide binding [1].
| Evidence Dimension | Apparent halide dissociation constant (Kd, µM) by fluorescence quenching |
|---|---|
| Target Compound Data | m-BMQBA: Cl⁻ Kd = 20.0 µM, Br⁻ Kd = 32.0 µM, I⁻ Kd = 48.0 µM |
| Comparator Or Baseline | o-BMQBA: Cl⁻ 44.0, Br⁻ 55.0, I⁻ 97.0 µM; p-BMQBA: Cl⁻ 17.0, Br⁻ 26.5, I⁻ 42.0 µM; BMQ control: Cl⁻ 35.0, Br⁻ 55.0, I⁻ 71.0 µM |
| Quantified Difference | m-BMQBA Cl⁻ binding is 2.2-fold tighter than o-BMQBA (20.0 vs. 44.0 µM); Br⁻ 1.7-fold tighter (32.0 vs. 55.0 µM); I⁻ 2.0-fold tighter (48.0 vs. 97.0 µM). m-BMQBA is 1.2× weaker than p-BMQBA across all halides. |
| Conditions | Aqueous buffered solution, steady-state fluorescence quenching assay; data compiled in review Table 15.5 (PMC8101969) |
Why This Matters
The meta isomer's intermediate halide affinity profile, particularly its 2.2-fold tighter chloride binding relative to the ortho isomer, enables selective tuning of the sensor's working range for physiological chloride (~100 mM) detection without saturating at tear-film halide concentrations.
- [1] Geddes, C. D. Ophthalmic Glucose Monitoring Using Disposable Contact Lenses—A Review. In Reviews in Fluorescence 2004; Geddes, C. D., Lakowicz, J. R., Eds.; Table 15.5, pp. 413–414. PMC8101969. View Source
